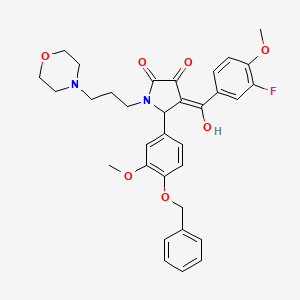
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a phenylthio group at the 4th position of the quinolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1-methylquinolin-2(1H)-one with phenylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the quinolinone core to a dihydroquinoline derivative.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. The phenylthio group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine atom and quinolinone core may also contribute to its activity by enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1-methyl-4-phenylquinazolin-2(1H)-one: Similar structure but lacks the phenylthio group.
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one: Contains an amino group instead of the phenylthio group.
Uniqueness
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is unique due to the presence of the phenylthio group, which can impart distinct chemical and biological properties. This group can enhance lipophilicity and influence the compound’s interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Propriétés
Numéro CAS |
66365-65-9 |
|---|---|
Formule moléculaire |
C16H14ClNOS |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
6-chloro-1-methyl-4-phenylsulfanyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C16H14ClNOS/c1-18-14-8-7-11(17)9-13(14)15(10-16(18)19)20-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Clé InChI |
CJWVLYIZRVMULW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(C2=C1C=CC(=C2)Cl)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
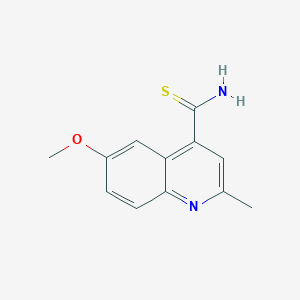
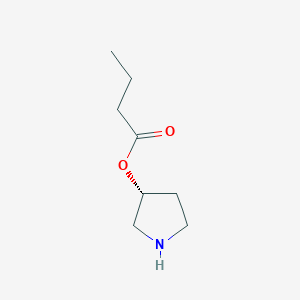
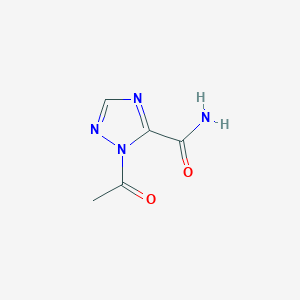
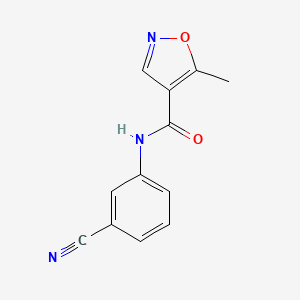
![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
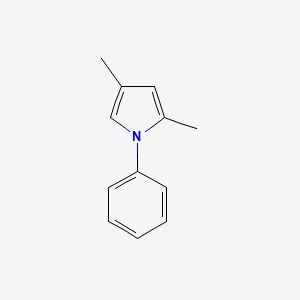
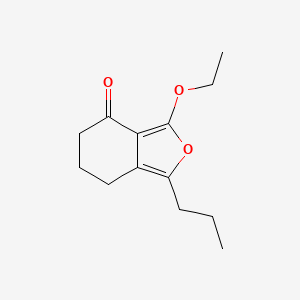
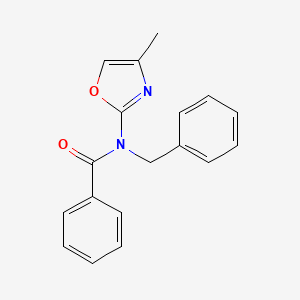


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)
